N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a fluorophenyl group, a pyrrolidinone ring, and a triazole moiety, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step often involves the preparation of a 3-fluorophenyl derivative through electrophilic aromatic substitution reactions.
Pyrrolidinone Ring Formation: The next step includes the synthesis of the 2-oxopyrrolidin-1-yl group, which can be achieved via cyclization reactions involving appropriate amine and carbonyl precursors.
Triazole Ring Construction:
Final Coupling: The final step involves coupling the fluorophenyl intermediate with the pyrrolidinone and triazole moieties under suitable conditions, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition to enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the pyrrolidinone ring, potentially yielding alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxides of the pyrrolidinone ring.
Reduction: Alcohols or amines derived from the triazole or pyrrolidinone rings.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for exploring new synthetic methodologies and reaction mechanisms.
Biology
In biological research, N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is investigated for its potential as a bioactive molecule. Its structural components suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. The presence of the triazole ring, a common pharmacophore, indicates possible activity against a range of diseases, including cancer, infections, and neurological disorders.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings, where specific functional groups are required.
Mechanism of Action
The mechanism of action of N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and π-π stacking interactions. The pyrrolidinone ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(3-chlorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- N-(3-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- N-(3-(3-methylphenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The unique aspect of N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide lies in the presence of the fluorine atom on the phenyl ring, which can significantly alter its electronic properties and biological activity compared to its analogs. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-22-11-15(20-21-22)17(25)19-10-14(23-7-3-6-16(23)24)9-12-4-2-5-13(18)8-12/h2,4-5,8,11,14H,3,6-7,9-10H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQSQUSGMBZFBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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